molecular formula C20H20N4O3S B2824772 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1005292-16-9

2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2824772
CAS No.: 1005292-16-9
M. Wt: 396.47
InChI Key: PTWMIIYAUZLYJT-UHFFFAOYSA-N
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Description

The compound 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide features a pyridinone core (4-oxo-1,4-dihydropyridine) substituted with a methoxy group at position 5 and a pyrimidin-2-ylthio-methyl moiety at position 2. The acetamide side chain is linked to an o-tolyl group, contributing to its lipophilic character.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-14-6-3-4-7-16(14)23-19(26)12-24-11-18(27-2)17(25)10-15(24)13-28-20-21-8-5-9-22-20/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWMIIYAUZLYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through thioether formation. The final steps often include acylation and methoxylation to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyridinone core distinguishes it from analogs with quinazolinone, pyrimidinone, or thienopyrimidine systems. Key differences include:

Compound Class Core Structure Key Substituents Example (Source)
Target Compound Pyridinone (4-oxopyridine) 5-methoxy, 2-(pyrimidin-2-ylthio)methyl N/A
Quinazolinone Derivatives Quinazolinone Chlorophenoxy, piperazinyl acetamide 2-(4-Methylpiperazin-1-yl)-N-(2-((2-chlorophenoxy)methyl)quinazolin-3-yl)acetamide
Pyrimidinone Derivatives Pyrimidinone (6-oxo-1,6-dihydropyrimidine) 4-methyl, thioether-linked acetamide 2-[(4-Methyl-6-oxopyrimidin-2-yl)thio]-N-benzyl-acetamide
Thienopyrimidine Derivatives Thieno[2,3-d]pyrimidine 5-Methylfuran, allyl, o-tolyl acetamide 2-[(3-Allyl-5-(5-methylfuran-2-yl)-4-oxothienopyrimidin-2-yl)thio]-N-(o-tolyl)acetamide

Analysis :

  • Pyridinone vs.
  • Thioether Linkage: The target’s pyrimidin-2-ylthio group contrasts with pyrimidinone-thio () or thienopyrimidine-thio () moieties. These variations influence electronic properties and steric bulk.
  • Acetamide Substituents : The o-tolyl group in the target compound may enhance membrane permeability compared to N-benzyl () or N-phenyl () groups .

Physicochemical Properties

Comparative data for melting points, yields, and spectral features:

Compound (Example) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
Target Compound Not reported Not reported Expected peaks: ~1670–1690 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-OCH₃), δ 2.3 ppm (o-tolyl CH₃)
Quinazolinone Derivative (8c) 118–120 52 IR: 1679 cm⁻¹ (C=O); NMR: δ 5.06–5.15 (CH₂O), δ 2.71–3.08 (piperazinyl H)
Pyrimidinone Derivative (5.12) 196–198 66 IR: 1679 cm⁻¹ (C=O); NMR: δ 12.50 (NH), δ 4.11 (SCH₂)
Thienopyrimidine Derivative Not reported Not reported Likely IR: ~1680 cm⁻¹ (C=O); NMR: δ 5.98 (CH-5 in pyrimidine), δ 2.21 (CH₃)

Analysis :

  • Higher melting points in pyrimidinone derivatives (e.g., 196–198°C in ) suggest greater crystallinity due to hydrogen bonding from the pyrimidinone NH group.
  • The target compound’s methoxy group may reduce polarity compared to chlorophenoxy substituents in quinazolinones .

Analysis :

Optimization Insights :

  • Replacing the pyrimidin-2-ylthio group with thienopyrimidine () could modulate selectivity for kinase targets.
  • Introducing polar groups (e.g., piperazinyl in ) may improve solubility for systemic applications .

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves three key stages:

Pyridinone Core Formation : Cyclization of 5-methoxy-4-hydroxypyridine derivatives under basic conditions (e.g., NaOH in DMF at 80°C) to form the 4-oxo-pyridin-1(4H)-yl scaffold .

Thioether Linkage Introduction : Nucleophilic substitution using pyrimidin-2-thiol in the presence of a coupling agent (e.g., DCC) at 60°C under nitrogen .

Acetamide Coupling : Reaction of the intermediate with o-tolylamine using EDCI/HOBt in dichloromethane, followed by purification via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Q. Key Conditions :

  • Temperature control (60–80°C) to avoid side reactions.
  • Anhydrous solvents (DMF, DCM) and inert atmosphere (N₂/Ar) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

TechniqueParametersCritical ObservationsReferences
1H NMR 400 MHz, DMSO-d₆δ 2.1 (s, CH₃), δ 3.8 (s, OCH₃), δ 7.2 (m, aryl-H)
13C NMR 100 MHz, DMSO-d₆δ 168 (C=O pyridinone), δ 55 (OCH₃)
HPLC C18 column, 1.0 mL/min, 254 nmRetention time: 8.5 min, purity >98%
HRMS ESI+[M+H]+ m/z 454.1521 (calc. 454.1524)

Q. Purity Criteria :

  • HPLC purity ≥95% for biological assays.
  • Residual solvent levels (e.g., DMF < 500 ppm) per ICH guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step, considering steric hindrance?

  • Reagent Design : Use bulkier but more reactive thiolating agents (e.g., 2-mercaptopyrimidine with electron-withdrawing groups) to enhance nucleophilicity .
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF > THF) to stabilize transition states .
  • Kinetic Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane) to terminate the reaction at 85% conversion, minimizing by-products .

Q. How should researchers resolve discrepancies between computational and experimental spectroscopic data?

  • Solvent Effects : Recalculate DFT/NMR shifts using implicit solvent models (e.g., PCM for DMSO) to match experimental conditions .
  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., pyridinone vs. pyrimidine ring conformers) via single-crystal analysis .
  • Dynamic Effects : Conduct variable-temperature NMR (VT-NMR) to detect rotameric equilibria affecting chemical shifts .

Q. Example Workflow :

Compare experimental 1H NMR (δ 7.4–7.6) with DFT-predicted aromatic proton environments.

Adjust computational models for hydrogen bonding with DMSO .

Q. What in vitro strategies are recommended to evaluate kinase inhibition activity?

Assay ComponentDetailsReferences
Target Kinases EGFR, VEGFR2, CDK2 (10 µM compound)
Assay Type ADP-Glo™ kinase assay (luminescence)
Positive Control Staurosporine (IC₅₀ = 2.3 nM for EGFR)
Negative Control 0.1% DMSO in assay buffer
Data Analysis Dose-response curves (n = 3, ±SEM)

Q. Validation Steps :

  • Counter-screen against PKA and PKC to assess selectivity .
  • Use SPR (surface plasmon resonance) to determine binding kinetics (ka/kd) .

Q. How can structural analogs guide SAR studies for improving metabolic stability?

Analog ModificationImpact on StabilityReference
Methoxy → Trifluoromethoxy Increased metabolic resistance
o-Tolyl → p-Fluorophenyl Enhanced CYP450 stability
Thioether → Sulfone Reduced glutathione conjugation

Q. Methodology :

  • Synthesize analogs via parallel synthesis.
  • Assess microsomal stability (human liver microsomes, 1 mg/mL, 30 min) .

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